molecular formula C16H20N4 B2690251 1-[2-(4-Phenylpiperazin-1-YL)pyridin-3-YL]methanamine CAS No. 1016690-63-3

1-[2-(4-Phenylpiperazin-1-YL)pyridin-3-YL]methanamine

Cat. No. B2690251
M. Wt: 268.364
InChI Key: HZZWWKQZBWURDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-[2-(4-Phenylpiperazin-1-YL)pyridin-3-YL]methanamine” is a chemical compound . It has an empirical formula of C15H18N4 and a molecular weight of 254.33 .


Molecular Structure Analysis

The molecular structure of “1-[2-(4-Phenylpiperazin-1-YL)pyridin-3-YL]methanamine” can be represented by the SMILES string NC1=CC=C(N=C1)N2CCN(C3=CC=CC=C3)CC2 .


Physical And Chemical Properties Analysis

“1-[2-(4-Phenylpiperazin-1-YL)pyridin-3-YL]methanamine” is a solid compound .

Scientific Research Applications

Catalytic Applications and Synthesis

One study discussed the synthesis of 1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives and their application in catalysis. These derivatives underwent C–H bond activation to afford unsymmetrical NCN′ pincer palladacycles, which showed good activity and selectivity in catalysis while remaining in the Pd(II) state (Roffe et al., 2016).

Pharmacological Research

Research on novel arylpiperazines identified these compounds as selective alpha 1-adrenoceptor antagonists. This study provided insights into the structure-affinity relationships, paving the way for the development of new therapeutics with potential applications in treating conditions associated with the human lower urinary tract (Elworthy et al., 1997).

Medicinal Chemistry

A study on the discovery of G protein-biased dopaminergics with a Pyrazolo[1,5-a]pyridine substructure revealed a series of high-affinity dopamine receptor partial agonists. This research highlighted compounds favoring activation of G proteins over β-arrestin recruitment at dopamine D2 receptors, demonstrating the feasibility of designing G protein-biased partial agonists as novel therapeutics (Möller et al., 2017).

Schiff Base Ligands and Complexes

New palladium (Pd)II and platinum (Pt)II complexes from Schiff base ligands showed potential in anticancer activity. The study investigated the complexes' characterizations, anticancer activity, and mechanism of action against various human cancerous cell lines, demonstrating strong DNA-binding affinity and selective toxicity (Mbugua et al., 2020).

Anticonvulsant Agents

Research on Schiff bases of 3-aminomethyl pyridine synthesized through condensation reactions with substituted aryl aldehydes/ketones explored their anticonvulsant activity. This study confirmed the chemical structures of synthesized compounds and their potential as anticonvulsant agents (Pandey & Srivastava, 2011).

properties

IUPAC Name

[2-(4-phenylpiperazin-1-yl)pyridin-3-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4/c17-13-14-5-4-8-18-16(14)20-11-9-19(10-12-20)15-6-2-1-3-7-15/h1-8H,9-13,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZZWWKQZBWURDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=C(C=CC=N3)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(4-Phenylpiperazin-1-YL)pyridin-3-YL]methanamine

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